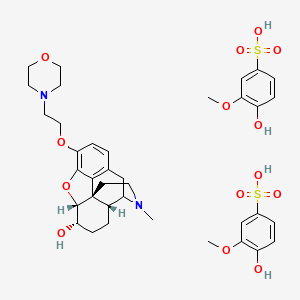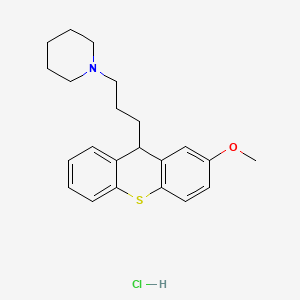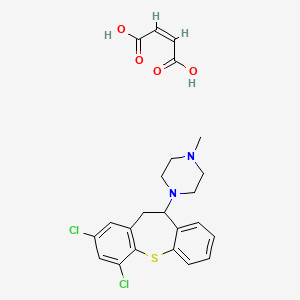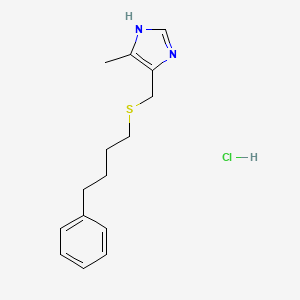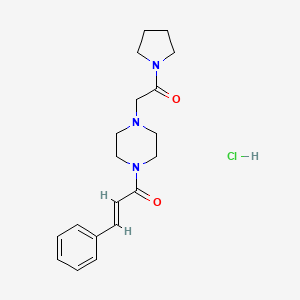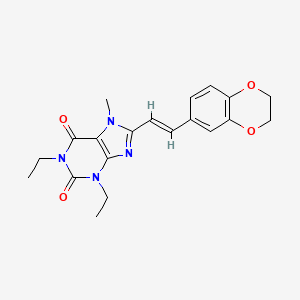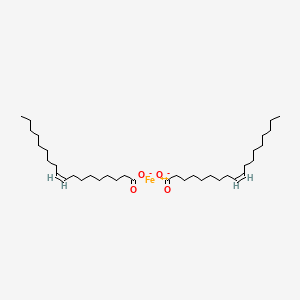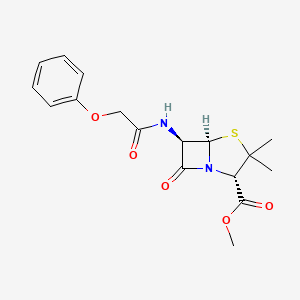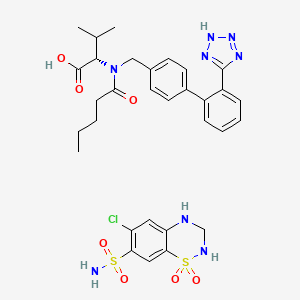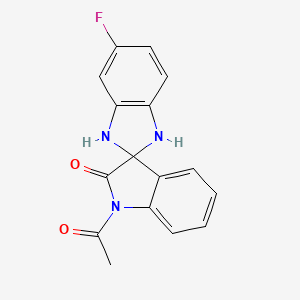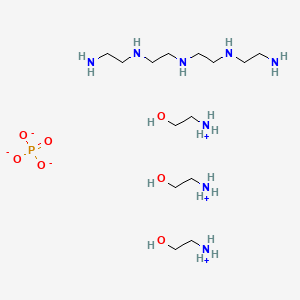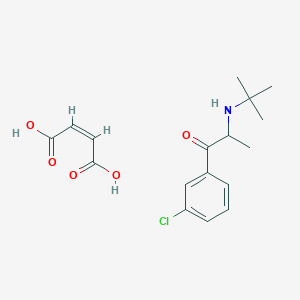
Bupropion maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bupropion maleate is a compound primarily known for its use in the treatment of major depressive disorder and as an aid for smoking cessation. It is a norepinephrine and dopamine reuptake inhibitor (NDRI) that exerts its pharmacological effects by inhibiting the reuptake of these neurotransmitters, thereby prolonging their action within the neuronal synapse . This compound is marketed under various brand names, including Wellbutrin and Zyban .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bupropion maleate involves several steps. One common method starts with the reaction of m-chlorobenzonitrile with ethyl magnesium bromide, followed by hydrolysis with dilute hydrochloric acid to yield m-chloropropiophenone . This intermediate is then reacted with bromine in methylene chloride to form m-chloro-α-bromopropiophenone . The final step involves the reaction of this compound with tert-butylamine in acetonitrile, followed by treatment with hydrochloric acid to produce bupropion hydrochloride . The maleate salt is then formed by reacting bupropion hydrochloride with maleic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow chemistry techniques to enhance safety and efficiency . These methods avoid the use of hazardous reagents like liquid bromine by substituting them with safer alternatives such as polymer-bound pyridinium tribromide . The use of greener co-solvent systems also improves the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Bupropion maleate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion . These metabolites are pharmacologically active and contribute to the overall therapeutic effects of bupropion .
Wissenschaftliche Forschungsanwendungen
Bupropion maleate has a wide range of scientific research applications:
Wirkmechanismus
Bupropion maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), preventing the reabsorption of these neurotransmitters into the presynaptic neuron . This action prolongs the duration of neurotransmitter activity, leading to improved mood and reduced cravings for nicotine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Bupropion maleate is unique in its dual action as a norepinephrine and dopamine reuptake inhibitor, which distinguishes it from other antidepressants and smoking cessation aids . Unlike selective serotonin reuptake inhibitors (SSRIs), bupropion does not significantly affect serotonin levels, resulting in a different side effect profile that includes a lower risk of sexual dysfunction and weight gain .
Eigenschaften
CAS-Nummer |
93109-98-9 |
|---|---|
Molekularformel |
C17H22ClNO5 |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C13H18ClNO.C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
NJJFBMJGOYCQCX-BTJKTKAUSA-N |
Isomerische SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


